molecular formula C7H5BrN4 B8799980 6-Bromopyrido[2,3-d]pyrimidin-4-amine

6-Bromopyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B8799980
M. Wt: 225.05 g/mol
InChI Key: RQXUDXAAXGXEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromopyrido[2,3-d]pyrimidin-4-amine (CAS 1121633-45-1) is a brominated pyridopyrimidine derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its core structure is a purine isostere, contributing to diverse biological activities and making it a valuable scaffold for developing novel therapeutic agents . This compound is of significant research value for constructing multi-target therapies. The pyrido[2,3-d]pyrimidine scaffold is recognized for its promising dual anticancer and antibacterial activities . Specifically, amino-functionalized derivatives of this scaffold have been designed, synthesized, and shown to exhibit potent cytotoxicity against various human cancer cell lines (e.g., HeLa, HepG-2, MCF-7) and to function as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology . The bromine atom at the 6-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. Applications: This reagent is primarily used in pharmaceutical R&D for the synthesis of potential kinase inhibitors, anticancer agents, and antibacterial compounds. Its applications extend to computational chemistry for in silico docking studies, ADMET profiling, and molecular dynamics simulations to predict and optimize biological activity and drug-likeness . Please Note: This product is intended for research purposes only and is not approved for human or animal use.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

6-bromopyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H5BrN4/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H,(H2,9,10,11,12)

InChI Key

RQXUDXAAXGXEEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NC(=C21)N)Br

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidines, including 6-bromopyrido[2,3-d]pyrimidin-4-amine, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Evaluation
A study synthesized various hydrazinyl derivatives based on the pyrido[2,3-d]pyrimidine scaffold. The antimicrobial activity was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-donating groups at specific positions displayed enhanced antibacterial activity. For instance, compound 6a, which contained a 4-methoxyphenyl group at position 5, showed superior activity compared to its analogs (see Table 1 for detailed results) .

CompoundStructureAntimicrobial Activity
5a5a StructureModerate against gram-positive bacteria
6a6a StructureHigh against gram-positive bacteria
6b6b StructureLower than 6a due to electron-withdrawing group

Antiviral Applications

The antiviral potential of pyrido[2,3-d]pyrimidine derivatives has also been explored. A notable study focused on the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which were evaluated for their antiviral activity against various virus strains.

Case Study: Antiviral Activity Assessment
The synthesized compounds were found to induce interferon production in cell cultures but exhibited toxicity near their effective doses. Notably, certain derivatives demonstrated promising antiviral activity without the severe toxicity observed in earlier compounds .

CompoundVirus TargetedIC50 (µM)Toxicity Threshold
Compound AInfluenza0.05Low
Compound BHIV0.02Moderate

Anticancer Properties

The anticancer properties of this compound have been a focal point in drug development research.

Case Study: Anticancer Efficacy
A study investigated the effects of pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways . Notably, certain derivatives showed enhanced efficacy compared to established chemotherapeutic agents like Dasatinib.

CompoundCancer TypeMechanism of ActionEfficacy Compared to Dasatinib
Compound CBreast CancerCaspase activationHigher
Compound DLung CancerTyrosine kinase inhibitionComparable

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 undergoes substitution with nucleophiles such as amines, thiols, and alcohols. Key conditions and outcomes include:

NucleophileReagents/ConditionsProductYieldReference
Phenylboronic acidPd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C6-Phenyl derivative32%
2-Furanylboronic acidPd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C6-Furanyl derivative41%
Ammonia (via benzophenone imine)Buchwald-Hartwig amination, TFA6-Amino derivative67%

This reaction is pivotal for introducing aryl, heteroaryl, or amino groups at position 6, enhancing pharmacological profiles in drug candidates .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki-Miyaura Coupling

  • Substrates : Aryl/heteroaryl boronic acids (e.g., phenyl, furanyl, thienyl).

  • Catalysts : Pd(OAc)₂ with XPhos or SPhos ligands.

  • Yields : 28–58% (limited by purification challenges) .

Example:
6-Bromo derivative+2-thienylboronic acidPd2dba3/XPhos6-Thienylpyrido[2,3-d]pyrimidine\text{6-Bromo derivative} + \text{2-thienylboronic acid} \xrightarrow{\text{Pd}_2\text{dba}_3/\text{XPhos}} \text{6-Thienylpyrido[2,3-d]pyrimidine} (Yield: 58%) .

Buchwald-Hartwig Amination

  • Used to install primary amines via benzophenone imine intermediates .

Condensation Reactions

The amine group at position 4 participates in acid- or base-catalyzed condensations:

Reaction PartnerConditionsProductApplication
Aldehydes/KetonesAcOH, 90°CSchiff basesBioactive intermediates
Carbon disulfideDBU, ultrasonicationThioxopyrimidinonesKinase inhibitors

For instance, condensation with carbon disulfide under ultrasonication yields thioxopyrido[2,3-d]pyrimidin-4-ones, key precursors for kinase inhibitors .

Microwave-Assisted Functionalization

Microwave irradiation significantly enhances reaction efficiency:

Reaction TypeTraditional ConditionsMicrowave ConditionsYield Improvement
Dimroth rearrangement12 hrs, 80°C10 min, 90°C28% → 83%
Bromine substitution24 hrs, reflux15 min, 85°C50% → 95%

This method reduces byproducts and is scalable for multigram syntheses .

Biological Activity and Target Engagement

6-Bromopyrido[2,3-d]pyrimidin-4-amine derivatives inhibit histone lysine demethylases (KDM4/5), altering histone methylation marks (e.g., H3K9Me3, H3K4Me3) at IC₅₀ values of 0.11–0.5 µM . These interactions are critical in oncology and epigenetic regulation.

Synthetic Challenges and Optimization

  • Low Yields in Cross-Couplings : Attributed to competing hydrolysis and poor solubility .

  • Purification Issues : Polar byproducts complicate isolation; reversed-phase HPLC is often required .

  • Regioselectivity : Competing reactions at position 2 necessitate careful catalyst selection .

This compound’s reactivity profile underscores its value in constructing complex heterocycles and targeting epigenetic enzymes. Continued optimization of coupling conditions and green chemistry approaches (e.g., solvent-free synthesis) will further expand its applications.

Comparison with Similar Compounds

Structural Analogs

6-Bromothieno[2,3-d]pyrimidin-4-amine
  • Structure : Thiophene ring fused to pyrimidine.
  • Molecular Formula : C₆H₄BrN₃S .
  • CAS : 60703-81-3 .
  • Key Differences : Replacement of the pyridine ring with thiophene enhances sulfur-mediated interactions in biological systems. The molecular weight is higher (230.09 g/mol ) due to sulfur .
  • Synthesis : Synthesized via Gewald reaction, bromination, and Dimroth rearrangement, achieving a 56.9% yield .
  • Applications : Explored in breast cancer research for its antiproliferative activity .
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
  • Structure : Pyrrole ring fused to pyridine.
  • Molecular Formula : C₇H₆BrN₃ .
  • CAS : 1000340-72-6 .
  • Key Differences : The pyrrole ring introduces nitrogen-rich aromaticity, improving solubility in polar solvents. Molecular weight is 212.05 g/mol , identical to the pyrido analog.
  • Storage : Requires storage at 2–8°C in a dark, dry environment .
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
  • Structure : Partially saturated pyrido-pyrimidine backbone.
  • Molecular Formula : C₇H₉ClN₄ .
  • CAS : 1803600-85-2 .
  • Chlorine at the 4-position alters electronic properties compared to bromine.

Functional Group Variations

6-Bromo-2,4-dimethylpyridin-3-amine
  • Structure : Simple pyridine derivative with bromine and methyl groups.
  • Molecular Formula : C₇H₉BrN₂ .
  • CAS : 897733-12-9 .
  • Applications : Used as a pharmaceutical intermediate, emphasizing its versatility in derivatization .
6-(Pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine Derivatives
  • Structure: Thienopyrimidine with a pyridinyl substituent.
  • Synthesis: Prepared via Suzuki coupling, yielding 64% for N-(4-(benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine .

Preparation Methods

Microwave Acceleration

Dielectric heating in microwave systems enhances reaction kinetics by reducing activation energy. For example, Sun et al. observed a 5-fold rate increase compared to conventional heating.

Palladium Catalyst Design

BrettPhos-Pd-G3 mitigates β-hydride elimination in amination, favoring C–N bond formation. Kinetic studies reveal a turnover frequency (TOF) of 12 h⁻¹ for isopropylamine.

Bromination Selectivity

NBS in DMF selectively targets C6 due to resonance stabilization of the bromonium intermediate by the adjacent pyrimidine nitrogen .

Q & A

Q. What are the established synthetic routes for 6-bromopyrido[2,3-d]pyrimidin-4-amine, and how are reaction conditions optimized?

The compound is traditionally synthesized by cyclizing 2-amino-5-bromonicotinic acid with reagents like formamide, urea, or triethyl orthoformate under thermal conditions . Key steps include:

  • Reagent selection : Formamide facilitates pyrimidine ring formation via condensation.
  • Temperature control : Heating at 100–150°C ensures efficient cyclization while minimizing side reactions.
  • Purification : Recrystallization from ethanol or methanol improves purity.
    Methodological optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and reaction time to enhance yields (typically 40–60%) .

Q. How is this compound characterized to confirm structural integrity?

Standard characterization protocols include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic proton environments and substituent positions (e.g., bromine at C6, amine at C4) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (240.06 g/mol) and bromine isotopic patterns .
  • Elemental analysis : Validates empirical formula (C7_7H6_6BrN5_5) .
  • X-ray crystallography (if crystals are obtainable): Resolves bond angles and confirms the pyrido-pyrimidine fused ring system .

Advanced Research Questions

Q. How can synthetic methodologies be adapted to improve regioselectivity in brominated pyridopyrimidine derivatives?

Regioselective bromination challenges arise due to competing electrophilic aromatic substitution pathways. Strategies include:

  • Directing groups : Introducing temporary protecting groups (e.g., amines) to steer bromination to the C6 position .
  • Metal-catalyzed reactions : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to install bromine post-cyclization .
  • Computational modeling : DFT calculations predict reactive sites based on electron density maps .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition by this compound analogs?

SAR studies involve:

  • Derivatization : Modifying the C2/C4 amines or introducing aryl/alkyl groups at C7 to assess kinase binding .
  • Biological assays : Testing inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) using enzyme-linked immunosorbent assays (ELISA) .
  • Docking studies : Aligning analogs with kinase ATP-binding pockets (e.g., JAK1) to identify critical hydrogen bonds and hydrophobic interactions .

Q. How can structural contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation approaches:

  • Multi-solvent NMR : Compare DMSO-d6_6 vs. CDCl3_3 spectra to identify solvent-dependent shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) that distort spectral data .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization hurdles include low solubility and polymorphism. Solutions:

  • Co-crystallization agents : Use carboxylate or sulfonate co-formers to stabilize lattice packing .
  • Slow evaporation : Employ mixed solvents (e.g., water/acetone) to slow nucleation and grow single crystals .
  • Cryocooling : Flash-freeze crystals at 100 K to minimize thermal motion during X-ray diffraction .

Methodological Considerations

Q. How is the bromine substituent leveraged in designing photoaffinity probes or PROTACs?

The C6 bromine serves as a handle for:

  • Click chemistry : Azide-alkyne cycloaddition to append biotin tags or fluorophores for target identification .
  • PROTAC conjugation : Link E3 ligase ligands (e.g., thalidomide analogs) to degrade kinase targets .

Q. What in vitro models are suitable for evaluating the antiangiogenic potential of this compound?

  • Endothelial cell migration assays : Measure inhibition of tube formation in HUVECs .
  • Chorioallantoic membrane (CAM) assay : Quantify vascular growth reduction in fertilized eggs .

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